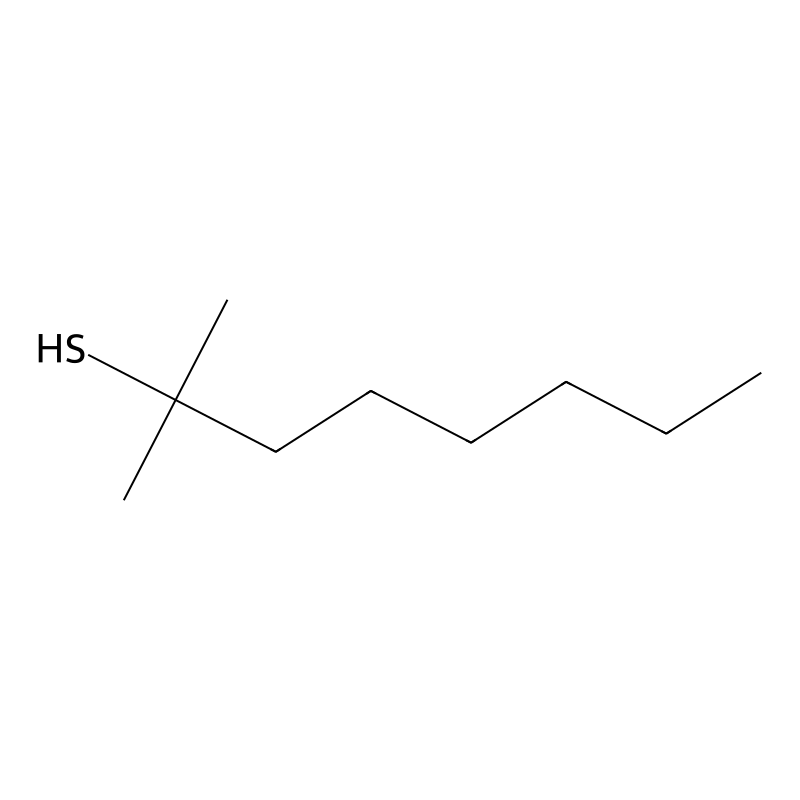

tert-Nonanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-assembled Monolayers (SAMs):

- SAMs are ordered assemblies of molecules on a surface. They offer a way to tailor surface properties for various applications.

- Researchers have investigated tert-nonanethiol's potential for forming SAMs on metal surfaces like gold. Studies have shown that tert-nonanethiol can form well-ordered SAMs on gold, potentially influencing properties like wettability and friction.

Organic Synthesis:

- tert-Nonanethiol can be a useful building block for organic synthesis.

- The thiol group can participate in various reactions, allowing researchers to create more complex molecules with desired functionalities. For example, a study explored the use of tert-nonanethiol in the synthesis of new types of liquid crystals [].

Tert-Nonanethiol, also known as tertiary nonyl mercaptan, is an organosulfur compound with the molecular formula . It is characterized by a thiol functional group (-SH) attached to a nonane carbon chain. This compound is a colorless liquid with a distinct odor, often described as similar to that of garlic or onions. Its physical properties include a density of approximately 0.856 g/mL, a boiling point of 188 °C, and a melting point below -20 °C .

- Hydrogen bonding: The thiol group can form hydrogen bonds with other polar molecules, potentially affecting protein function or enzyme activity.

- Disulfide bond formation: The thiol group can form disulfide bonds with other cysteine residues in proteins, potentially

- Oxidation: Tert-Nonanethiol can be oxidized to form disulfides or sulfoxides under appropriate conditions.

- Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers.

- Reactions with Halogens: It can react with halogens to form halogenated derivatives.

These reactions highlight the versatility of tert-nonanethiol in organic synthesis and industrial applications.

Tert-Nonanethiol exhibits notable biological activity, particularly in toxicity studies. It has been shown to have:

- Acute Toxicity: The LD50 value for oral administration in rats is approximately 5,550 mg/kg, indicating moderate toxicity .

- Sensitization Potential: It has been identified as a weak skin sensitizer based on guinea pig studies .

- Genotoxicity: In vitro tests have indicated no mutagenic effects in bacterial or mammalian cell cultures .

These properties suggest that while tert-nonanethiol can be hazardous in certain contexts, its biological impact may vary depending on exposure levels.

Tert-Nonanethiol can be synthesized through several methods:

- Hydrogen Sulfide Reaction: The most common method involves reacting trimer (a type of olefin) with hydrogen sulfide in the presence of suitable catalysts .

- Alkylation Processes: Alkylation of thiols or sulfides can also yield tert-nonanethiol.

- Reduction Reactions: Reduction of corresponding sulfoxides or sulfonic acids can produce this thiol.

These methods are significant for industrial production, particularly in the manufacture of polymers and other chemical intermediates.

Tert-Nonanethiol has various applications across different industries:

- Polymer Manufacturing: It is utilized as an intermediate in the production of polymers such as styrenics and acrylics.

- Flavors and Fragrances: Due to its distinctive odor, it finds use in flavoring agents and perfumes.

- Chemical Synthesis: It serves as a reagent in organic synthesis for producing other sulfur-containing compounds.

These applications underscore its importance in both chemical manufacturing and consumer products.

Studies on the interactions of tert-nonanethiol with other substances reveal its potential reactivity:

- With Oxidizing Agents: Tert-nonanethiol may react with oxidizing agents to form various sulfur oxides and disulfides.

- Environmental Impact: Its degradation products can include carbon oxides and sulfur oxides when subjected to combustion processes .

Understanding these interactions is crucial for assessing safety and environmental impact during handling and application.

Tert-Nonanethiol shares structural similarities with other mercaptans. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Normal Octyl Mercaptan | C8H18S | Straight-chain structure; used in polymers. |

| Normal Dodecyl Mercaptan | C12H26S | Longer carbon chain; used similarly in polymer production. |

| Tertiary Dodecyl Mercaptan | C12H26S | Similar reactivity; branched structure. |

Uniqueness of Tert-Nonanethiol

Tert-Nonanethiol's uniqueness lies in its branched structure, which imparts distinct physical properties compared to its straight-chain counterparts. This branching influences its reactivity and applications, particularly in polymer chemistry where it serves as an effective stabilizer and modifier due to its specific molecular characteristics.

The thermodynamic properties of tert-nonanethiol (chemical formula C₉H₂₀S) have been characterized through both experimental measurements and computational approaches [1]. The standard enthalpy of formation (ΔHf) for tert-nonanethiol in the gas phase has been calculated using the Joback method, yielding a value of -199.36 kilojoules per mole [1]. This negative value indicates that the formation of tert-nonanethiol from its constituent elements is thermodynamically favorable under standard conditions [1].

The standard Gibbs free energy of formation has been determined to be 57.13 kilojoules per mole [1]. This positive value suggests that while the enthalpy change favors formation, the entropy considerations result in a net positive free energy change [1]. The thermodynamic data demonstrates the characteristic behavior of tertiary thiols, where the branched structure influences both enthalpic and entropic contributions to stability [2].

Heat capacity measurements reveal temperature-dependent behavior characteristic of organic sulfur compounds [1]. The ideal gas heat capacity at the normal boiling point (464.95 Kelvin) is 330.39 joules per mole per Kelvin [1]. As temperature increases, the heat capacity shows a systematic increase, reaching 415.54 joules per mole per Kelvin at the critical temperature [1].

| Property | Value | Units | Method |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf) | -199.36 | kJ/mol | Joback Method [1] |

| Standard Gibbs Free Energy of Formation | 57.13 | kJ/mol | Joback Method [1] |

| Heat Capacity (at boiling point) | 330.39 | J/mol·K | Calculated [1] |

| Heat Capacity (at critical temperature) | 415.54 | J/mol·K | Calculated [1] |

Phase Behavior and Transition Temperatures

The phase behavior of tert-nonanethiol exhibits characteristic properties of tertiary mercaptans with distinct transition temperatures [3] [4] [5]. The melting point has been determined to be approximately -44.55 degrees Celsius, indicating that the compound exists as a liquid under standard ambient conditions [3] [4]. This low melting point is consistent with the branched structure of the tertiary thiol, which reduces intermolecular packing efficiency compared to linear analogs [3].

The normal boiling point of tert-nonanethiol occurs at 188 degrees Celsius at standard atmospheric pressure [3] [4] [5]. This relatively high boiling point reflects the presence of sulfur-hydrogen interactions and the substantial molecular weight of the compound [3]. The boiling point demonstrates the intermediate volatility of tert-nonanethiol compared to smaller mercaptans [5].

Critical properties play essential roles in understanding phase equilibria and industrial applications [1]. The critical temperature has been calculated as 660.46 Kelvin, while the critical pressure reaches 2502.50 kilopascals [1]. The critical volume is determined to be 0.583 cubic meters per kilomole [1]. These critical constants indicate the conditions beyond which distinct liquid and vapor phases cannot coexist [1].

The enthalpy of fusion at standard conditions is 15.69 kilojoules per mole, representing the energy required to convert solid tert-nonanethiol to liquid phase at the melting point [1]. The enthalpy of vaporization has been calculated as 41.07 kilojoules per mole, reflecting the energy needed for the liquid-to-vapor phase transition [1].

| Phase Transition | Temperature/Pressure | Energy | Source |

|---|---|---|---|

| Melting Point | -44.55°C | - | Experimental [3] [4] |

| Boiling Point | 188°C | - | Experimental [3] [4] [5] |

| Critical Temperature | 660.46 K | - | Calculated [1] |

| Critical Pressure | 2502.50 kPa | - | Calculated [1] |

| Enthalpy of Fusion | - | 15.69 kJ/mol | Calculated [1] |

| Enthalpy of Vaporization | - | 41.07 kJ/mol | Calculated [1] |

Solubility Parameters in Various Media

The solubility characteristics of tert-nonanethiol vary significantly across different media, reflecting its amphiphilic nature with both hydrophobic alkyl chains and the polar thiol functional group [3] [6] [7]. In aqueous systems, tert-nonanethiol exhibits limited solubility with a measured water solubility of 16.6 milligrams per liter at 20 degrees Celsius [3] [6] [7]. This low aqueous solubility is consistent with the predominantly hydrophobic character of the branched nonyl chain [3].

The partition coefficient between octanol and water (log P) has been experimentally determined as 4.21 at 20 degrees Celsius [3] [6] [7]. This high partition coefficient indicates strong preference for organic phases over aqueous environments [3]. The magnitude of this value suggests that tert-nonanethiol readily partitions into lipophilic environments, which has implications for its environmental fate and biological interactions [6].

Solubility in organic solvents presents a contrasting profile compared to aqueous systems [7]. The compound demonstrates negligible solubility in water while showing enhanced solubility in nonpolar and moderately polar organic solvents [7]. This behavior is characteristic of long-chain thiols where the hydrophobic alkyl portion dominates solubility characteristics [7].

The calculated logarithm of water solubility (log₁₀WS) using computational methods yields -3.77, which corresponds well with experimental observations of limited aqueous solubility [1]. The McGowan characteristic volume, calculated as 154.020 milliliters per mole, provides insight into the molecular size and its influence on solubility parameters [1].

| Solubility Parameter | Value | Units | Conditions | Source |

|---|---|---|---|---|

| Water Solubility | 16.6 | mg/L | 20°C | Experimental [3] [6] [7] |

| Octanol/Water Partition Coefficient (log P) | 4.21 | - | 20°C | Experimental [3] [6] [7] |

| Log₁₀ Water Solubility | -3.77 | - | Calculated | Computational [1] |

| McGowan Volume | 154.020 | mL/mol | - | Calculated [1] |

Surface Tension and Interfacial Properties

The surface tension and interfacial properties of tert-nonanethiol are influenced by the presence of the thiol functional group and the branched alkyl structure [8] [9]. Thiols generally exhibit surface-active properties due to their ability to orient at interfaces with the sulfur-containing head group interacting with polar phases and the hydrocarbon tail extending into nonpolar environments [8].

The molecular structure of tert-nonanethiol, with its tertiary carbon center adjacent to the thiol group, affects its interfacial behavior compared to linear mercaptans [8]. The branched configuration can influence molecular packing at interfaces and consequently alter surface tension values [9]. Studies on related thiol compounds indicate that branching typically reduces surface tension compared to linear analogs due to decreased intermolecular interactions [8].

Interfacial properties between tert-nonanethiol and aqueous phases are particularly relevant for understanding its behavior in biphasic systems [9]. The low water solubility combined with the polar thiol group creates conditions favorable for interface accumulation [9]. This interfacial activity has implications for applications involving phase boundaries and surface modifications [8].

The surface tension behavior of thiols is also influenced by oxidation susceptibility, where exposure to air can lead to disulfide formation [8]. This oxidative coupling can significantly alter interfacial properties over time, as disulfides typically exhibit different surface activity compared to the parent thiols [8]. The tertiary structure of tert-nonanethiol may provide some steric protection against oxidation compared to primary thiols [9].

Electrochemical Characteristics

The electrochemical behavior of tert-nonanethiol reflects the characteristic properties of organosulfur compounds, particularly the redox activity associated with the thiol functional group [10] [11] [12] [13]. Thiols undergo electrochemical oxidation processes that typically involve the formation of disulfide bonds through two-electron pathways [10] [12]. The tertiary structure of tert-nonanethiol influences its electrochemical response compared to primary and secondary thiols [12].

Cyclic voltammetry studies on related thiol compounds demonstrate that mercaptans can be oxidized electrochemically with the formation of corresponding disulfides [10] [11]. The oxidation potential depends on the molecular structure, with tertiary thiols often showing different electrochemical behavior compared to their linear counterparts [12]. The branched structure of tert-nonanethiol may affect the accessibility of the thiol group to electrode surfaces [12].

Reductive desorption processes represent another important aspect of thiol electrochemistry [10] [14]. Studies on thiol self-assembled monolayers indicate that the reductive removal occurs through one-electron processes forming thiolate anions [10]. The electrochemical stability of thiol-containing systems varies with pH, electrode material, and molecular structure [14].

The electrochemical oxidation of mercaptans has been investigated in various systems, including mediated electrochemical processes [15]. These studies demonstrate that thiols can be efficiently oxidized using electrochemical methods, with applications in environmental remediation and synthetic chemistry [15] [16]. The specific electrochemical parameters for tert-nonanethiol would depend on experimental conditions including electrolyte composition, pH, and electrode material [14].

| Electrochemical Property | Observation | Reference System | Source |

|---|---|---|---|

| Oxidation Pathway | Two-electron disulfide formation | General thiols | Literature [10] [12] |

| Reductive Desorption | One-electron thiolate formation | Thiol monolayers | Literature [10] |

| pH Dependence | Linear potential variation | Thiol systems | Literature [14] |

| Mediated Oxidation | Efficient conversion possible | Mercaptan systems | Literature [15] |

Physical Description

XLogP3

UNII

GHS Hazard Statements

H226 (92.12%): Flammable liquid and vapor [Warning Flammable liquids];

H400 (91.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (91.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Environmental Hazard

Other CAS

55646-15-6

Wikipedia

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

tert-Nonanethiol: ACTIVE